molecular formula C17H20ClNO4 B2981100 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide CAS No. 1421494-35-0

5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide

Cat. No.: B2981100
CAS No.: 1421494-35-0
M. Wt: 337.8
InChI Key: JXYLNHUQWSUIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide is a synthetic small molecule belonging to the class of substituted benzamides, designed for advanced chemical biology and therapeutic discovery research. Compounds within this structural family have demonstrated significant promise in scientific investigations for their potential to modulate key biological pathways . Specifically, research on analogous molecules has shown activity in inhibiting signaling pathways, such as the Wnt/β-catenin pathway, which is a critical target in oncology and metabolic disease research . The structural elements of this compound—including the 5-chloro-2-methoxybenzamide moiety and the furan-based propanol chain—are often incorporated to optimize interactions with enzymatic targets and influence cellular processes like proliferation . This reagent is provided exclusively for use in non-clinical, in vitro studies. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-10-8-13(11(2)23-10)15(20)6-7-19-17(21)14-9-12(18)4-5-16(14)22-3/h4-5,8-9,15,20H,6-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYLNHUQWSUIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(C=CC(=C2)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding dechlorinated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to certain enzymes or receptors, while the dimethylfuran moiety could enhance its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Thiophene Sulfonamide Analogues
  • Compound : 5-Chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide (CAS 1421483-74-0, ).
    • Key Difference : Replaces benzamide with thiophene sulfonamide.
    • Impact : Sulfonamide groups generally increase solubility due to polarity, whereas benzamides (as in the target compound) may exhibit lower solubility but higher metabolic stability .
b. Pyrazole Carboxamide Derivatives
  • Compounds: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p, ). Key Differences: Pyrazole core instead of benzamide; cyano and aryl substituents. Impact: Pyrazole derivatives (e.g., 3d, mp 181–183°C) show higher melting points compared to simpler benzamides, likely due to increased rigidity and intermolecular interactions .

Substituent Effects on Physicochemical Properties

a. Solubility and Bioavailability
  • Glibenclamide (GCM): A 5-chloro-2-methoxybenzamide derivative () with a sulfamoyl group. BCS Class II: Low solubility (similar to the target compound) due to hydrophobic benzamide and bulky substituents. Formulation Strategies: Solid dispersions or nanoparticles (as studied for GCM) may be required to enhance solubility for the target compound .
b. Hydrogen-Bonding and Stability
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    • Hydroxyl Group : Facilitates hydrogen bonding, stabilizing crystal structures (as seen in X-ray data).
    • Comparison : The target compound’s hydroxypropyl chain likely enhances crystallinity and thermal stability via O–H···N/O interactions, akin to motifs in .

Structural Complexity and Pharmacological Potential

a. Heterocyclic Additions
  • Compound in : Features a benzooxazepin ring system.
    • Impact : The fused heterocycle increases molecular weight (416.9 vs. ~350–400 for the target compound) and may improve receptor binding affinity but reduce solubility .
b. Furan-Containing Analogues
  • Compound in : Contains a 5-(3-chlorophenyl)furan-2-yl group. Impact: The Z-configuration and methoxypropylamino side chain could influence stereoselective interactions, contrasting with the target compound’s dimethylfuran .

Biological Activity

5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide is a complex organic compound notable for its potential biological activities. This compound features a chloro group, a methoxybenzamide moiety, and a dimethylfuran structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Formula

  • Molecular Formula : C14H16ClNO3S
  • Molecular Weight : 313.8 g/mol

Structural Features

The compound consists of:

  • A chlorine atom which may enhance reactivity.
  • A methoxybenzamide structure that could interact with various biological targets.
  • A dimethylfuran moiety , which is known for its role in various biochemical pathways.

The biological activity of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate various biochemical pathways, leading to therapeutic effects. However, detailed biochemical studies are necessary to elucidate the precise mechanisms involved.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effective inhibition against resistant bacterial strains, indicating potential for similar activity in this compound.

Cytotoxicity and Anticancer Potential

Research into related compounds indicates potential anticancer properties due to their ability to induce apoptosis in cancer cells. The presence of the chloro and methoxy groups may enhance these effects by facilitating interactions with cellular targets involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
5-Chloro-N-[3-(furan-2-YL)-propyl]thiophene-2-sulfonamideChlorine instead of bromineDifferent reactivity profile
N-[4-(dimethylamino)phenyl]-thiophene-2-sulfonamideAniline derivativeEnhanced solubility
4-Methyl-N-[3-(furfuryl)thiazole-4-YL]-sulfonamideThiazole ringBroader spectrum of activity

This table highlights the unique aspects of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide compared to other compounds, particularly its specific biological activity against resistant strains and its structural complexity that may influence its pharmacological profile.

Case Study: Antimicrobial Efficacy

A study investigating a related compound demonstrated potent activity against resistant strains of Klebsiella pneumoniae, with an MIC as low as 0.39 μg/mL. This suggests that 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide could exhibit similar or enhanced antimicrobial properties based on its structural similarities.

Research Findings on Cytotoxicity

Research on structurally analogous compounds has shown significant cytotoxic effects on various cancer cell lines. For example:

  • Compounds with methoxy groups have been associated with increased apoptosis rates in breast cancer cells.

These findings indicate the potential for further exploration of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide in anticancer drug development.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide, and how can purity be validated?

Methodological Answer: A common approach involves coupling 5-chloro-2-methoxybenzoic acid derivatives with a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine intermediate via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt). Post-synthesis, purity is validated via:

  • TLC with silica gel F254 plates (Merck) .
  • HPLC using a C18 column and UV detection at 254 nm.
  • NMR spectroscopy (400 MHz, DMSO-d6) to confirm structural integrity, with integration ratios matching expected proton counts .

Q. Q2. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis spectroscopy at λmax (determined experimentally).
  • Stability: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C. Monitor degradation via LC-MS over 24–72 hours .

Q. Q3. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

  • Enzyme inhibition: Test against PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric assays tracking NADH oxidation at 340 nm, referencing nitazoxanide derivatives as positive controls .
  • Antimicrobial screening: Use microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC determination .

Advanced Research Questions

Q. Q4. How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer: Conflicting data (e.g., hydrogen bonding patterns or torsion angles) may arise from polymorphic forms. To resolve:

  • Perform single-crystal X-ray diffraction (SC-XRD) with crystals grown via slow evaporation (CH3OH/EtOH). Refine structures using SHELX and validate via R-factors (<5%) .
  • Compare with computational models (DFT, Gaussian 16) to identify energetically favorable conformations .

Q. Q5. What strategies optimize synthetic yield when scaling up the reaction?

Methodological Answer:

  • Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps, monitoring yield via GC-MS.
  • Solvent optimization: Replace pyridine (used in small-scale reactions ) with greener solvents (e.g., cyclopentyl methyl ether) to improve atom economy.
  • Flow chemistry: Implement continuous-flow reactors for amide coupling to enhance reproducibility and reduce side products .

Q. Q6. How do stereochemical variations in the 3-hydroxypropyl chain impact bioactivity?

Methodological Answer:

  • Synthesize enantiomers via chiral HPLC (Chiralpak IA column) or asymmetric catalysis.
  • Compare docking simulations (AutoDock Vina) against PFOR’s active site to predict binding affinity differences.
  • Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd) .

Q. Q7. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer: Contradictions may stem from assay conditions or impurity profiles. Mitigate via:

  • Standardized protocols: Adopt CLSI/EUCAST guidelines for antimicrobial testing.
  • Impurity profiling: Use LC-HRMS to identify trace byproducts (e.g., dechlorinated analogs) that may interfere with activity .
  • Dose-response validation: Replicate studies using a shared batch of the compound to isolate biological variability .

Q. Q8. What advanced spectroscopic techniques resolve ambiguities in the compound’s electronic environment?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC): Assign overlapping signals in the aromatic/furan regions to confirm substituent positions .
  • X-ray photoelectron spectroscopy (XPS): Analyze electron density around chlorine and oxygen atoms to verify electronic effects of substituents .

Q. Q9. How can metabolic pathways be predicted and validated for this compound?

Methodological Answer:

  • In silico prediction: Use software like MetaSite to identify potential Phase I/II metabolism sites (e.g., hydroxylation of the furan ring).
  • In vitro validation: Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .

Q. Q10. What mechanistic studies elucidate the compound’s interaction with bacterial targets?

Methodological Answer:

  • Cryo-EM or X-ray crystallography: Resolve co-crystal structures with PFOR to identify binding motifs.
  • Site-directed mutagenesis: Engineer PFOR mutants (e.g., Cys→Ala substitutions) to test hydrogen bonding/electrostatic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.